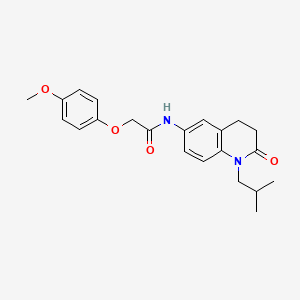

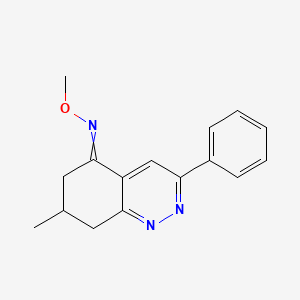

![molecular formula C17H12BrN5O B2385536 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893921-09-0](/img/structure/B2385536.png)

6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to be novel CDK2 inhibitors, which are appealing targets for cancer treatment .

Synthesis Analysis

The synthesis of similar compounds involves the use of sodium hydride (NaH) to generate anions from the starting compounds. These anions then undergo aromatization to give the desired triazolo[4,5-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of these compounds features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Chemical Reactions Analysis

The reaction of similar compounds with sodium hydroxide in dimethyl sulfoxide (DMSO) results in aryl migration, followed by oxidative decarboxylation, giving the desired triazolo[4,5-d]pyrimidines .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one” were not found, similar compounds are typically solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one belongs to a class of compounds that have been synthesized and investigated for their biological activity. This compound, like its structural analogs, is often studied for its potential in various biological applications, such as antimicrobial and antitumor properties. For instance, compounds with similar structural features have been synthesized and tested in vitro against certain viruses and tumor cells, with some showing significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).

Antimicrobial Applications

The synthesis of novel derivatives, including those related to triazolopyrimidine structures, has been pursued for their antimicrobial activity. Various synthesized compounds have been tested for their effectiveness against a range of microbial strains, showing promising antimicrobial activity, which indicates the potential of 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one in similar applications (Farghaly & Hassaneen, 2013).

Antitumor and Antimicrobial Potential

Further research into compounds with a triazolopyrimidine core has shown a range of biological activities. Studies have highlighted the synthesis of thiazolopyrimidines and their derivatives as potential antimicrobial and antitumor agents. These studies provide a foundation for understanding the capabilities of 6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one in similar contexts, even though specific activities may vary based on the exact structure and substituents involved (Said et al., 2004).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN5O/c18-13-6-8-14(9-7-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUCTLQFIOWZQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

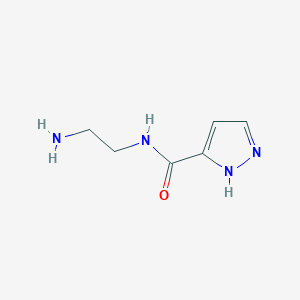

![N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2385454.png)

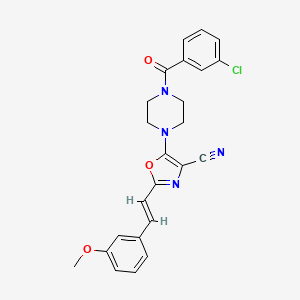

![Carbonic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B2385460.png)

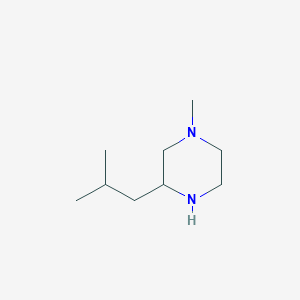

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2385461.png)

![2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2385466.png)

![5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2385470.png)